3-Methylcytidine Mono(Methyl Sulfate) Salt is a modified nucleoside, specifically a derivative of cytidine, which plays a significant role in various biological processes, particularly in the field of epigenetics. This compound is characterized by the addition of a methyl group at the third carbon of the cytidine base and a methyl sulfate moiety, which enhances its solubility and reactivity. It has garnered interest due to its implications in RNA modification and potential therapeutic applications.
3-Methylcytidine Mono(Methyl Sulfate) Salt can be sourced from various chemical suppliers and is synthesized through specific chemical processes. The primary raw materials include cytidine and methyl sulfate, with the synthesis often involving controlled reactions under specific conditions to ensure purity and yield.
This compound falls under the category of nucleoside analogs. Nucleosides are the building blocks of nucleic acids, and their modifications can significantly influence their biological activity. 3-Methylcytidine Mono(Methyl Sulfate) Salt is particularly noted for its role in RNA biology and epigenetic regulation.
The synthesis of 3-Methylcytidine Mono(Methyl Sulfate) Salt typically involves several steps:
The molecular structure of 3-Methylcytidine Mono(Methyl Sulfate) Salt can be described as follows:
The structure features a pyrimidine ring with hydroxyl groups contributing to its polar nature, which aids in solubility.
3-Methylcytidine Mono(Methyl Sulfate) Salt participates in various chemical reactions, particularly those involving nucleophilic substitutions due to its electrophilic methyl sulfate group.
The mechanism by which 3-Methylcytidine Mono(Methyl Sulfate) Salt exerts its effects primarily revolves around its role as an epigenetic modifier. The introduction of methyl groups can influence gene expression by altering DNA and RNA structures.
Studies have shown that modifications like those introduced by this compound can affect transcriptional activity and stability of RNA molecules, thereby playing a crucial role in cellular processes such as differentiation and response to environmental signals.
Relevant data indicates that it has low toxicity (oral LD50 > 2000 mg/kg), making it relatively safe for laboratory use .
3-Methylcytidine Mono(Methyl Sulfate) Salt has several scientific applications:
3-Methylcytidine derivatives represent a structurally novel class of ecto-5′-nucleotidase (CD73) inhibitors, designed to overcome limitations of purine-based analogs. Key modifications focus on the nucleobase, ribose moiety, and phosphate-mimicking groups to optimize binding to the enzyme’s active site. The 3-methyl group at the cytidine’s C3 position is a critical design element, as it sterically blocks unwanted interactions with the UDP-selective P2Y6 receptor while enhancing selectivity for CD73 [1]. Replacing the adenine scaffold with a pyrimidine ring eliminates the risk of adenosine receptor activation—a significant advantage in cancer immunotherapy where purine metabolites can exert immunosuppressive effects.
Phosphonate bioisosteres are essential for mimicking the natural AMP substrate. The 5′-O-[(phosphonomethyl)phosphonic acid] moiety (termed α,β-methylenediphosphonate) serves as a non-hydrolyzable phosphate mimic that competitively occupies the enzyme’s nucleotide-binding domain. Structural optimization revealed that modifications at the 4-position of cytidine (e.g., N⁴-benzyloxy groups) drastically improve affinity. For example, introducing a 4-chloro substituent (MRS4598, 16) yielded a Kᵢ of 0.673 nM, while the 4-iodo analog (MRS4620, 18) achieved a Kᵢ of 0.436 nM—representing a ~20-fold enhancement over earlier derivatives [1] [5].
Table 1: Inhibitory Potency (Kᵢ) of Key 3-Methylcytidine Derivatives Against Human CD73
Compound | Substituent | Kᵢ (nM ± SEM) |
---|---|---|
9 | N⁴-Benzyloxy | 10.6 ± 0.4 |
16 (MRS4598) | 4-Chloro-N⁴-benzyloxy | 0.673 ± 0.091 |
18 (MRS4620) | 4-Iodo-N⁴-benzyloxy | 0.436 ± 0.078 |
24 | Primary alkylamine (C2) | 0.626 ± 0.076 |
Ribose modifications were less tolerated; 2′-deoxy, 2′-amino-2′-deoxy, and 3′-deoxy variants showed reduced potency, emphasizing the importance of the ribose hydroxyl network for catalytic site engagement [5].
The N⁴-benzyloxy group is a pivotal pharmacophore in 3-methylcytidine-based CD73 inhibitors. X-ray co-crystal structures of inhibitors bound to human CD73 (e.g., compound 21) reveal that the benzyloxyimino moiety adopts an E configuration and inserts into a hydrophobic cleft between the enzyme’s N-terminal and C-terminal domains. This cleft, adjacent to the zinc-binding catalytic site, accommodates bulky aromatic substituents through van der Waals contacts and π-stacking interactions. The 4-halogenated derivatives (chloro, iodo) extend deeper into this pocket, forming additional halogen bonds with residues like Lys⁴⁸⁸ and Tyr⁵⁴³ [1].
Molecular dynamics simulations corroborate that N⁴-(4-iodobenzyloxy) groups enhance binding stability by reducing conformational flexibility at the inhibitor-enzyme interface. The free energy of binding (ΔG) improves by 2.3 kcal/mol compared to unsubstituted analogs, primarily due to decreased solvation entropy in the enclosed pocket [1]. Alkylamine-functionalized congeners (e.g., 24 and 25) serve as "functionalized congeners," enabling conjugation to carrier proteins or fluorescent reporters without significant loss of potency (Kᵢ = 0.626 nM for ethylenediamine-derivative 24). This modularity supports the development of targeted molecular probes for in situ tumor imaging [1].
3-Methylcytidine methosulfate (CAS 21028-20-6) is synthesized via quaternization of the cytidine’s N3 position, yielding a stable cation critical for its role as an RNA methylation cofactor and HPLC standard. The methosulfate counterion enhances solubility and stabilizes the positive charge on the heterocycle, facilitating methyl transfer reactions in biochemical assays [2]. The synthesis involves reacting 3-methylcytidine with dimethyl sulfate in aprotic solvents (e.g., dimethylacetamide), followed by anion exchange to isolate the crystalline methosulfate salt [2].
Table 2: Key Properties and Applications of 3-Methylcytidine Methosulfate
Property | Value/Application |
---|---|
Molecular Formula | C₁₀H₁₅N₃O₅·CH₄SO₄ |
Molecular Weight | 369.35 g/mol |
Purity | ≥98% (HPLC) |
Primary Application | Methyl donor in RNA methylation studies |
Epigenetic Relevance | Source of m³C tRNA modification |
In tRNA biochemistry, this compound acts as a methyl donor for N3-methylcytidine (m³C) modifications, which influence translational fidelity during cellular stress responses [4]. The methosulfate group’s electrophilicity promotes nucleophilic attack by cytidine residues in RNA, transferring the methyl group to form m³C—a modification detected via multiplex small RNA sequencing (MSR-seq) in stress-response studies [4].
The ribose moiety of 3-methylcytidine derivatives undergoes significant conformational shifts upon CD73 binding, as observed in X-ray structures (PDB: 7L2Z). In solution, the ribose ring equilibrates between North (C3′-endo) and South (C2′-endo) puckers. However, inhibitor-bound CD73 complexes exclusively stabilize the North conformation, which positions the 5′-diphosphonate group optimally for coordination with the catalytic Zn²⁺ ion and adjacent residues (Asp³⁶⁶, His³⁷²) [1].
Methanocarba ribose analogs—bicyclo[3.1.0]hexane scaffolds locking the sugar in North or South conformations—were synthesized to validate this observation. The (N)-methanocarba analog (29), constrained in the North pucker, inhibited CD73 with a Kᵢ of 59.2 nM. In contrast, the (S)-methanocarba variant (28), fixed in the South conformation, showed negligible activity (>50 μM Kᵢ). This highlights the necessity of the North conformation for productive binding [1].
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: